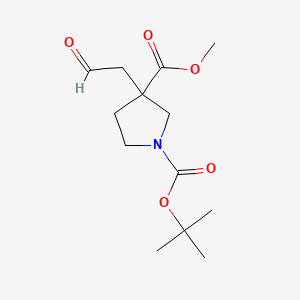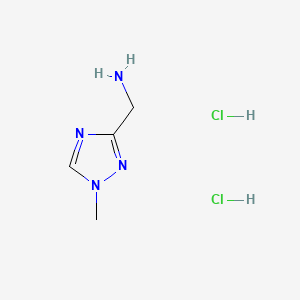
(1-Methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride is an organic compound with the molecular formula C4H10Cl2N4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 1-methyl-1,2,4-triazole with formaldehyde and ammonium chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
(1-Methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and corrosion inhibitors
Mechanism of Action
The mechanism of action of (1-Methyl-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. In enzyme inhibition studies, it binds to the active site of enzymes, blocking their activity. The triazole ring plays a crucial role in stabilizing the compound-enzyme complex, thereby enhancing its inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- (4-methyl-4H-1,2,4-triazol-3-yl)methanamine
- Tris((1-benzyl-4-triazolyl)methyl)amine
Uniqueness
(1-Methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in various research applications .
Properties
Molecular Formula |
C4H10Cl2N4 |
|---|---|
Molecular Weight |
185.05 g/mol |
IUPAC Name |
(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C4H8N4.2ClH/c1-8-3-6-4(2-5)7-8;;/h3H,2,5H2,1H3;2*1H |
InChI Key |
DXTPKCHWTKSTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





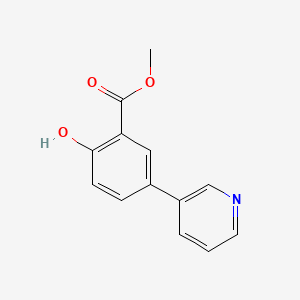
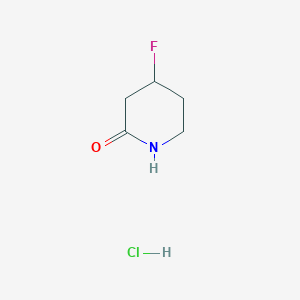

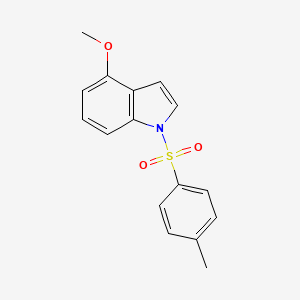
![[(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13907204.png)
![1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol](/img/structure/B13907208.png)



